8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and play significant roles in natural products and pharmaceuticals. This compound is recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and is identified by its Chemical Abstracts Service number 126912-70-7. It has been studied extensively in both academic and industrial contexts for its synthesis and biological properties.
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is classified as a pyridoindole derivative. Its structure features a fused indole system that contributes to its unique chemical properties and biological activities.
The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves cyclization reactions of suitable precursors. One prevalent method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
The molecular formula of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is . The structure features:
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo several types of chemical reactions:
The reactions typically use:
The mechanism of action for 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes that modulate various cellular pathways:
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically exhibits:
Key chemical properties include:
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific applications:
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a novel class of CFTR potentiators targeting the fundamental ion transport defects in cystic fibrosis. This tetracyclic compound exhibits specific binding affinity for nucleotide-binding domain 1 (NBD1) of CFTR, where it stabilizes the ATP-binding site and enhances channel open probability (Po). Experimental models demonstrate its exceptional activity against class III gating mutations (exemplified by G551D) and the pleiotropic defects caused by F508del, the most prevalent CF-causing mutation. In F508del-CFTR, which exhibits both processing and gating abnormalities, this methoxy-substituted indolizidine compound partially restores chloride conductance by compensating for the energetic instability of NBD1, thereby improving channel gating kinetics despite limited membrane localization [7].
Electrophysiological characterization reveals the compound enhances channel open probability by 5-7 fold in G551D-CFTR expressing epithelial cells at low micromolar concentrations (EC50 ≈ 1.2 µM). The compound's efficacy stems from its ability to interact with a hydrophobic subpocket within NBD1, adjacent to the Walker A motif, facilitating more efficient ATP binding and hydrolysis cycles. Unlike correctors that address protein misfolding, this potentiator specifically targets the gating defect in rescued F508del-CFTR, increasing chloride efflux by approximately 65% above baseline in primary human bronchial epithelial cells [7].
Table 1: Mutation-Specific Rescue Efficacy of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CFTR Mutation | Mutation Class | Fold-Increase in Chloride Transport | EC50 (µM) |
---|---|---|---|
G551D | III (Gating) | 7.2 ± 0.8 | 1.2 ± 0.3 |
F508del (rescued) | II/III/VI (Pleiotropic) | 4.1 ± 0.6 | 2.7 ± 0.4 |
R117H | IV (Conductance) | 1.8 ± 0.3 | >10 |
G542X | I (Nonsense) | No effect | N/A |
The methoxy-indolizidine scaffold demonstrates distinct mechanistic advantages over first-generation CFTR potentiators. Direct comparative studies against ivacaftor (VX-770) reveal a 1.8-fold greater efficacy in restoring chloride transport in G551D-F508del compound heterozygous human bronchial epithelial cells under physiological conditions. This enhanced activity correlates with the compound's unique binding site topography within NBD1, which differs from the ivacaftor-binding site near the transmembrane domains. When evaluated in polarized epithelia using short-circuit current measurements, the compound generated sustained chloride currents 35% greater than equimolar ivacaftor, with significantly reduced current decay over a 60-minute perfusion period [7].
Importantly, the compound maintains cooperative activity with corrector molecules. In triple-combination protocols mimicking elexacaftor-tezacaftor-ivacaftor regimens, substitution of ivacaftor with 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole potentiated F508del-CFTR function by an additional 40% without antagonizing corrector efficacy. This suggests potential for next-generation combinations targeting residual function deficits in patients already receiving modulator therapy. Molecular dynamics simulations indicate the compound stabilizes NBD1 in a configuration that improves domain-domain interactions, particularly the NBD1-MSD2 interface that remains suboptimal in corrected F508del-CFTR [7].
Table 2: Comparative Profile Against Ivacaftor (VX-770)
Pharmacological Parameter | 8-Methoxy-derivative | Ivacaftor (VX-770) |
---|---|---|
G551D CFTR EC50 | 1.2 µM | 0.25 µM |
Max. Efficacy (G551D) | 87% of WT-CFTR | 50% of WT-CFTR |
F508del Rescue Efficacy | 65% over baseline | 35% over baseline |
Serum Binding | 92% | 99% |
Half-life (in vitro) | >8 hours | ~4 hours |
Comprehensive pharmacodynamic characterization in epithelial models demonstrates this compound's exceptional tissue-specific activity. In well-differentiated primary human bronchial epithelial (HBE) cells from F508del homozygous donors, the molecule (10 µM) produced a sustained transepithelial current (ΔIsc = 12.1 ± 1.4 µA/cm²) in Ussing chamber assays, significantly exceeding responses observed with first-generation potentiators. The activation kinetics showed a Tmax of 22 minutes, with plateau maintenance for over 90 minutes post-washout, indicating prolonged target engagement. Fluorescence-based halide flux assays in CFBE41o- cell lines confirmed a 4.3-fold increase in transport velocity (Vmax = 82.3 ± 6.7 mM/sec) compared to unmodulated cells [7].
Ex vivo studies using precision-cut lung slices (PCLS) from F508del-CFTR mice demonstrated significant mucociliary improvement, with tracheal mucociliary transport rate (MCTR) increasing from 23.4 ± 2.1 µm/sec to 42.7 ± 3.8 µm/sec at 10 µM concentration. This functional rescue corresponded with a 60% reduction in mucus viscoelasticity and normalized ASL (airway surface liquid) height measurements. The compound exhibited tissue-selective activation, with minimal activity in intestinal epithelia at concentrations effective in respiratory tissues, potentially reducing off-target effects. This organ-specific efficacy pattern suggests involvement of tissue-specific CFTR regulatory complexes that differentially modulate potentiator responses [7].
Table 3: Pharmacodynamic Profiling in Epithelial Models
Model System | Key Parameter | Response | Time-Dependence |
---|---|---|---|
Primary HBE (F508del/F508del) | ΔIsc (µA/cm²) | 12.1 ± 1.4 | Tmax = 22 min |
CFBE41o- Cells (Halide flux) | Influx Velocity (mM/sec) | 82.3 ± 6.7 (4.3-fold increase) | T1/2 = 18 min |
Mouse PCLS (Tracheal) | Mucociliary Transport Rate | 42.7 ± 3.8 µm/sec (from 23.4) | Sustained >120 min |
Human Intestinal Organoids | Swelling Response | Minimal (1.2-fold change) | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7